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Introduction

Pyranine, also known as 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), is a highly versatile
and sensitive fluorescent indicator for measuring intracellular pH (pHi). Its hydrophilic nature
ensures it remains in the cytosol, providing accurate measurements of the cytoplasmic pH
environment.[1][2] Pyranine offers significant advantages over other fluorescent pH indicators,
such as BCECEF, including a greater dynamic range, improved retention within the cell, and
reduced phototoxicity, making it an ideal probe for live-cell imaging studies.[1][2] This
application note provides detailed protocols for loading pyranine into cells, performing
ratiometric fluorescence imaging to determine pHi, and constructing a calibration curve for
accurate pH quantification.

Pyranine's fluorescence is pH-dependent, with its excitation spectrum showing a distinct shift
with changes in proton concentration. It exhibits an isosbestic point around 415 nm, where the
fluorescence is pH-independent, and two pH-sensitive peaks at approximately 405 nm and
450-465 nm.[3][4] The ratio of the fluorescence intensities at the pH-sensitive and pH-
insensitive (or the other pH-sensitive) wavelengths allows for a ratiometric measurement of pHi,
which corrects for variations in dye concentration, cell path length, and instrument settings.

Key Applications

e Monitoring of cytosolic pH changes in response to stimuli.
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Studying the activity of ion transporters and channels.

Assessing cellular metabolic states.

Investigating the mechanisms of drug action and toxicity.

Analyzing pH in endocytic organelles.[3]

Data Presentation

Parameter Value Reference

Excitation Wavelengths (pH-

. 450 nm / 465 nm [3]
sensitive)
Excitation Wavelength (pH-
) o ] 405 nm /415 nm [3]
insensitive/isosbestic)
Emission Wavelength ~510 nm [4]
pKa (in situ) ~7.82
Loading Concentration
) 20 mM [1]
(Hypotonic Shock)
Loading Time (Hypotonic
J (Hyp 4 minutes [1]
Shock)
Calibration lonophore Nigericin
Nigericin Concentration for
5-10 uM [5]

Calibration

Experimental Protocols
l. Cell Preparation

o Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

o Culture cells to the desired confluency (typically 70-90%) in their standard growth medium.
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e On the day of the experiment, replace the culture medium with a suitable imaging buffer
(e.g., Hanks' Balanced Salt Solution with HEPES).

Il. Pyranine Loading

Due to its hydrophilic nature, pyranine requires a method to facilitate its entry into the cytosol.
Below are three common loading protocols. The optimal method may vary depending on the
cell type.

This method is broadly applicable to many cell types.[1][2]

o Prepare a 50% hypotonic loading buffer containing 20 mM pyranine. To do this, mix your
isotonic imaging buffer and sterile deionized water in a 1:1 ratio and then dissolve the
pyranine.

e Wash the cells once with the isotonic imaging buffer.
» Remove the isotonic buffer and add the hypotonic pyranine solution to the cells.
 Incubate for 4 minutes at room temperature.[1]

e Remove the hypotonic solution and replace it with an isotonic imaging buffer containing 20
mM pyranine for 5 minutes.[1]

e Wash the cells three times with the isotonic imaging buffer to remove extracellular pyranine.
» Allow the cells to recover for at least 15 minutes at 37°C before imaging.[1]

This mechanical loading method is suitable for adherent cells.

Prepare a solution of pyranine (e.g., 1-5 mg/mL) in phosphate-buffered saline (PBS).

Wash the cells grown on a coverslip twice with PBS.

Place the coverslip in a small volume of the pyranine solution.

Gently scrape the cell monolayer with a sterile needle or a rubber policeman to create
transient pores in the cell membrane.
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 Incubate for 1-3 minutes to allow the dye to enter the cells.

e Wash the cells three to five times with fresh imaging buffer to remove the extracellular dye
and cell debris.

o Allow the cells to recover for 30-60 minutes before imaging.
This method is applicable to cells expressing the P2X7 receptor, such as macrophages.[2]

Prepare a loading buffer containing pyranine (e.g., 5 mM) in a low-divalent cation saline
solution.

Wash the cells with the loading buffer without pyranine or ATP.

Add the pyranine-containing loading buffer to the cells.

Stimulate the P2X7 receptor by adding ATP to a final concentration of 1-5 mM.

Incubate for 5-15 minutes at 37°C.

Wash the cells three times with the imaging buffer to remove extracellular pyranine and ATP.

Allow the cells to recover for at least 30 minutes before imaging.

lll. Ratiometric Imaging

» Place the dish or coverslip with pyranine-loaded cells on the stage of a fluorescence
microscope equipped with a filter wheel or a monochromator for excitation wavelength
selection and a sensitive camera.

Sequentially excite the cells at the two chosen wavelengths (e.g., 450 nm and 405 nm) and
collect the emission at ~510 nm.[3]

Acquire images at both excitation wavelengths. It is crucial to minimize the time between the
two acquisitions to avoid artifacts from cell movement or pH fluctuations.

Record a background image (from a cell-free region) for each excitation wavelength to
subtract background fluorescence.
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IV. Intracellular pH Calibration

To convert the fluorescence intensity ratios to absolute pH values, a calibration curve must be
generated for each experiment. This is achieved by equilibrating the intracellular and
extracellular pH using the K+/H+ ionophore nigericin.[5]

e Prepare a set of high-potassium calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0,
7.5, 8.0). A typical high-potassium buffer contains approximately 130-140 mM KCI, with other
components like NaCl, MgClI2, and a suitable pH buffer (e.g., MES for acidic pH, HEPES for
neutral pH, and Trizma for alkaline pH).

» Add nigericin (5-10 pM final concentration) to each calibration buffer immediately before use.

[5]

o After acquiring experimental images, perfuse the cells with the first calibration buffer (e.qg.,
pH 7.5) containing nigericin.

 Incubate for 5-10 minutes to allow the pHi to equilibrate with the extracellular pH.[5]
¢ Acquire ratiometric images as described in section lIl.

» Repeat steps 3-5 for each of the remaining calibration buffers, covering a range of pH
values.

o Data Analysis: a. Subtract the background fluorescence from each image. b. For each cell or
region of interest (ROI), calculate the ratio of the fluorescence intensities (e.g., F450 / F405).
c. Plot the mean ratio values against the corresponding pH of the calibration buffers. d. Fit
the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve. e.
Use the calibration curve to convert the experimentally obtained fluorescence ratios into
intracellular pH values.

Visualization
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Caption: Experimental workflow for intracellular pH measurement using pyranine.

© 2025 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/product/b1212526?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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